molecular formula C19H15ClFN3O4 B2463311 N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251552-70-1

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B2463311
CAS RN: 1251552-70-1
M. Wt: 403.79
InChI Key: RQUXIDFFEIEJFJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClFN3O4 and its molecular weight is 403.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Study

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in the synthesis of antimicrobial agents. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have shown that related compounds, synthesized from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit antifungal and antibacterial activities. These compounds are established by elemental analysis, IR, and NMR spectral data, highlighting their potential as antimicrobial agents (Patel & Patel, 2010).

Cytotoxicity and Antioxidant Evaluation

Further research into N-substituted semicarbazone derivatives, including those with similar structural features to the compound , has been conducted to evaluate their cytotoxic and antioxidant activities. These studies involve the synthesis of various derivatives followed by computational pharmacokinetic studies to predict molecular properties. Among the synthesized compounds, specific ones have shown significant antibacterial and antifungal activities, indicating the potential for medical applications in treating infections and as part of antioxidant therapies (Ahsan et al., 2016).

Design and Evaluation as Kinase Inhibitors

Compounds with structural similarities to N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide have been designed and evaluated as kinase inhibitors, demonstrating significant potential in cancer therapy. For example, the discovery and evaluation of selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial in cancer progression, show promise for therapeutic applications. These inhibitors exhibit complete tumor stasis in certain cancer models following oral administration, emphasizing their potential in oncology (Schroeder et al., 2009).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O4/c1-27-16-7-6-12(9-14(16)20)22-19(26)18-15(25)10-17(28-2)24(23-18)13-5-3-4-11(21)8-13/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUXIDFFEIEJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide

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